({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIFLUOROBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIFLUOROBENZOATE is a complex organic compound characterized by the presence of trifluoromethyl, carbamoyl, and difluorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIFLUOROBENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the trifluoromethylphenylmethyl intermediate:
Carbamoylation: The intermediate is then reacted with a carbamoyl chloride under basic conditions to form the carbamoyl derivative.
Esterification: Finally, the carbamoyl derivative is esterified with 2,4-difluorobenzoic acid using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIFLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ester groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Chemistry
In chemistry, ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIFLUOROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated groups enhance its stability and bioavailability.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIFLUOROBENZOATE involves its interaction with specific molecular targets. The trifluoromethyl and difluorobenzoate groups can enhance binding affinity to enzymes or receptors, leading to modulation of their activity. The carbamoyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 4-FLUOROBENZOATE
- ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3,5-DIFLUOROBENZOATE
- ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,6-DIFLUOROBENZOATE
Uniqueness
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,4-DIFLUOROBENZOATE is unique due to the specific positioning of the fluorine atoms on the benzoate ring, which can influence its reactivity and interactions. The combination of trifluoromethyl, carbamoyl, and difluorobenzoate groups provides a distinct chemical profile that can be leveraged in various applications.
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5NO3/c18-11-5-6-12(14(19)7-11)16(25)26-9-15(24)23-8-10-3-1-2-4-13(10)17(20,21)22/h1-7H,8-9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLGSPHZODVGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=C(C=C2)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.